molecular formula C12H17ClN2 B1391435 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride CAS No. 1185295-03-7

1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride

Cat. No. B1391435
CAS RN: 1185295-03-7
M. Wt: 224.73 g/mol
InChI Key: BXVOPDWDCOIWCA-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride is an organic compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . It is of interest to both academic and industrial researchers due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Thermal Properties

  • Synthesis and Investigation of Thermal Properties : A study focused on synthesizing azo-Schiff base compounds from m-hydroxy benzoic acid with 1,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)-ethylimino]-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine. These compounds and their vanadyl complexes were analyzed for their thermal properties, revealing non-electrolyte nature and providing insights into thermodynamic activation parameters (Al‐Hamdani et al., 2016).

Biological and Antiviral Activities

  • New Metal Complexes and Biological Activity : Research on new tridentate ligand 3-amino-4-{1,5-dimethyl-3-[2-(5-methyl-1H-indol-3-yl)-ethylimino]-2phenyl-2,3-dihydro-1H-pyrazol-4-ylazo}-phenol and its complexes revealed biological activity against various bacterial species, highlighting the compound's antimicrobial potential (Al‐Hamdani & Al Zoubi, 2015).
  • Antiviral Activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates : This study synthesized new derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates to investigate their antiviral activity against various viruses. While most compounds showed no significant activity, a few demonstrated micromolar activities against specific viruses (Ivashchenko et al., 2014).

Chemical Synthesis and Reactions

  • Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles : A study on the hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines under mild conditions, producing various derivatives with significant stereoselectivity and yield (Sobenina et al., 2010).
  • Application in Synthesis of 3-Heteroarylindoles : This study utilized methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate in the synthesis of condensed indolylpyrimidones and indolylpyranones, exploring the versatility of these compounds in chemical synthesis (Jakše et al., 2004).

Allosteric Modulation and Drug Design

  • Allosteric Modulation of Cannabinoid Receptor 1 (CB1) : Research on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for CB1, identifying key structural requirements for allosteric modulation (Khurana et al., 2014).

Spectroscopic and Structural Studies

  • Spectroscopic and Diffractometric Study of Polymorphism : This study characterizes two polymorphic forms of an investigational pharmaceutical compound, using spectroscopic and diffractometric techniques to understand the subtle structural differences (Vogt et al., 2013).

properties

IUPAC Name

1-ethyl-2,3-dimethylindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-4-14-9(3)8(2)11-7-10(13)5-6-12(11)14;/h5-7H,4,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVOPDWDCOIWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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